molecular formula C19H20N4O5S2 B2521493 2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate CAS No. 301236-68-0

2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate

Cat. No.: B2521493
CAS No.: 301236-68-0
M. Wt: 448.51
InChI Key: YIZWUVIKSNRWIP-UHFFFAOYSA-N
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Description

2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C19H20N4O5S2 and its molecular weight is 448.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Utility

The compound , due to its complex structure incorporating triazole, thiophene, and pyridine moieties, has been a focus of synthetic chemistry research aimed at creating novel heterocyclic compounds. Such compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and material sciences. For instance, studies have explored the synthesis of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, which involve reactions of active methylene nitriles with 3-azido-2-substituted thiophenes, highlighting the compound's utility in creating fused heterocyclic systems (C. Westerlund, 1980).

Heterocyclic Compound Development

Further research demonstrates the compound's role in the development of novel heterocyclic frameworks. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the compound's versatility in creating diverse heterocycles, essential for drug discovery and development (H. M. Mohamed, 2021).

Insecticidal Applications

Research into the compound's derivatives has also explored its potential in agrochemical applications, particularly as insecticidal agents. For instance, novel heterocycles incorporating a thiadiazole moiety synthesized from related precursors have shown activity against the cotton leafworm, Spodoptera littoralis, indicating the compound's relevance in developing new insecticides (A. Fadda et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and survival.

Mode of Action

This compound interacts with its targets by inhibiting their activities . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to the suppression of cell growth and survival.

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, survival, and angiogenesis. By inhibiting these pathways, this compound can exert its antiproliferative effects.

Pharmacokinetics

Like other triazole derivatives, it is expected to have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and induction of apoptosis . These effects are primarily due to the compound’s ability to disrupt the signaling pathways controlled by its target kinases.

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-4-27-17(25)14-11(3)15(18(26)28-5-2)30-16(14)20-13(24)10-29-19-22-21-12-8-6-7-9-23(12)19/h6-9H,4-5,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZWUVIKSNRWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.